(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Overview
Description
®-(2,3-Dimethoxyphenyl)-4-piperidinemethanol is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is a white solid with a distinctive odor and is optically active, existing as two enantiomers: R- and S-forms . This compound is primarily used in the field of neurology research, particularly in the study of neurotransmission, nociception, and various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,3-Dimethoxyphenyl)-4-piperidinemethanol typically involves the reaction of 2,3-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(2,3-Dimethoxyphenyl)-4-piperidinemethanol may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
®-(2,3-Dimethoxyphenyl)-4-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, amines, and ketones .
Scientific Research Applications
®-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(2,3-Dimethoxyphenyl)-4-piperidinemethanol involves its interaction with specific molecular targets and pathways. It is known to act on serotonin receptors, particularly the 5-HT2a receptor, modulating neurotransmission and influencing various neurological processes . The compound’s effects on these receptors can lead to changes in pain perception, cognition, and mood .
Comparison with Similar Compounds
®-(2,3-Dimethoxyphenyl)-4-piperidinemethanol can be compared with other similar compounds, such as:
(S)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol: The enantiomer of the compound, which may have different pharmacological properties.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: A similar compound with antimalarial activity.
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Another similar compound with potential therapeutic applications.
Properties
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRHDSQWBVFQMC-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](C2CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431982 | |
Record name | (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243640-19-9 | |
Record name | (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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